Phenethylamine Phenethylamine Phenylethylamine, also known as beta-phenethylamine or benzeneethanamine, belongs to the class of organic compounds known as phenethylamines. Phenethylamines are compounds containing a phenethylamine moiety, which consists of a phenyl group substituted at the second position by an ethan-1-amine. Phenylethylamine is slightly soluble (in water) and a very strong basic compound (based on its pKa). Phenylethylamine has been detected in multiple biofluids, such as urine and blood. Phenylethylamine exists in all eukaryotes, ranging from yeast to humans. Phenylethylamine is also a parent compound for other transformation products, including but not limited to, 3, 4-dimethoxyphenylethylamine, 4-methoxyphenylethylamine, and 3-{(3E)-4-hydroxy-6-oxo-3-[(2-phenylethyl)imino]cyclohexa-1, 4-dien-1-yl}-L-alanine.
2-phenylethylamine is a phenylethylamine having the phenyl substituent at the 2-position. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a phenylethylamine, an aralkylamine and an alkaloid. It is a conjugate base of a 2-phenylethanaminium.
Brand Name: Vulcanchem
CAS No.: 64-04-0
VCID: VC0048288
InChI: InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2
SMILES: C1=CC=C(C=C1)CCN
Molecular Formula: C8H11N
Molecular Weight: 121.18 g/mol

Phenethylamine

CAS No.: 64-04-0

Reference Standards

VCID: VC0048288

Molecular Formula: C8H11N

Molecular Weight: 121.18 g/mol

Phenethylamine - 64-04-0

CAS No. 64-04-0
Product Name Phenethylamine
Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
IUPAC Name 2-phenylethanamine
Standard InChI InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2
Standard InChIKey BHHGXPLMPWCGHP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCN
Canonical SMILES C1=CC=C(C=C1)CCN
Boiling Point 197.5 °C
Colorform Colorless to slightly yellow liquid
Liquid
Density d244 0.96
0.9640 g/cu cm at 25 °C
0.961-0.967
Flash Point 81 °C (178 °F) - closed cup
Melting Point -60 °C
-60.0 °C
<0 °C
Physical Description Solid
Colourless to pale, slightly yellow liquid; Fishy aroma
Description Phenylethylamine, also known as beta-phenethylamine or benzeneethanamine, belongs to the class of organic compounds known as phenethylamines. Phenethylamines are compounds containing a phenethylamine moiety, which consists of a phenyl group substituted at the second position by an ethan-1-amine. Phenylethylamine is slightly soluble (in water) and a very strong basic compound (based on its pKa). Phenylethylamine has been detected in multiple biofluids, such as urine and blood. Phenylethylamine exists in all eukaryotes, ranging from yeast to humans. Phenylethylamine is also a parent compound for other transformation products, including but not limited to, 3, 4-dimethoxyphenylethylamine, 4-methoxyphenylethylamine, and 3-{(3E)-4-hydroxy-6-oxo-3-[(2-phenylethyl)imino]cyclohexa-1, 4-dien-1-yl}-L-alanine.
2-phenylethylamine is a phenylethylamine having the phenyl substituent at the 2-position. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a phenylethylamine, an aralkylamine and an alkaloid. It is a conjugate base of a 2-phenylethanaminium.
Related CAS 156-28-5 (hydrochloride)
5471-08-9 (sulfate[2:1])
71750-39-5 (sulfate)
Shelf Life Stable under recommended storage conditions.
Solubility In water, 7.49X10+4 mg/L at 25 °C (est)
Soluble in water
Very soluble in ethanol, ether; soluble in carbon tetrachloride
Soluble in alcohol, ether
Freely soluble in alcohol, ether
Soluble in water, ether
Soluble (in ethanol)
Synonyms 2-phenethylamine
2-phenylethylamine
2-phenylethylammonium chloride
beta-phenethylamine
beta-phenylethylamine
diphenethylamine sulfate
phenethylamine
phenethylamine conjugate acid
phenethylamine hydrobromide
phenethylamine hydrochloride
phenethylamine mesylate
phenethylamine perchlorate
phenethylamine sulfate
phenethylamine sulfate (2:1)
phenethylamine tosylate
phenethylamine, 15N-labeled cpd
phenethylamine, beta-(14)C-labeled cpd
phenethylamine, monolithium salt
Vapor Density 4.18 (Air = 1)
Vapor Pressure 31 Pa /0.23 mm Hg/ at 20 °C
Reference 1. Ezeoke MC, Krishnan P, Sim DS, Lim SH, Low YY, Chong KW, Lim KH. Unusual phenethylamine-containing alkaloids from Elaeocarpus tectorius. Phytochemistry. 2018 Feb;146:75-81. doi: 10.1016/j.phytochem.2017.12.003. Epub 2017 Dec 22. PMID: 29247894.

2. Le Roux G, Bruneau C, Lelièvre B, Bretaudeau Deguigne M, Turcant A, Harry P, Boels D. Recreational phenethylamine poisonings reported to a French poison control center. Drug Alcohol Depend. 2015 Sep 1;154:46-53. doi: 10.1016/j.drugalcdep.2015.05.048. Epub 2015 Jul 3. PMID: 26205314.

3. Wagmann L, Brandt SD, Stratford A, Maurer HH, Meyer MR. Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Test Anal. 2019 Feb;11(2):318-324. doi: 10.1002/dta.2494. Epub 2018 Sep 28. PMID: 30188017.

4. Wahl J, Holzgrabe U. Capillary electrophoresis separation of phenethylamine enantiomers using amino acid based ionic liquids. J Pharm Biomed Anal. 2018 Jan 30;148:245-250. doi: 10.1016/j.jpba.2017.10.010. Epub 2017 Oct 17. PMID: 29059613.

5. Ma G, Bavadekar SA, Schaneberg BT, Khan IA, Feller DR. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes. Planta Med. 2010 Jul;76(10):981-6. doi: 10.1055/s-0029-1240884. Epub 2010 Mar 9. PMID: 20217639.
PubChem Compound 1001
Last Modified Nov 11 2021
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